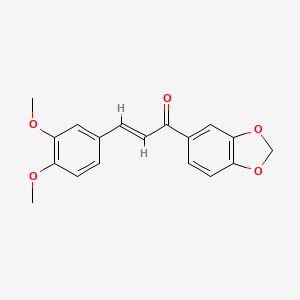

1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one

描述

1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one, also known as methylenedioxymethamphetamine (MDMA), is a synthetic drug that belongs to the amphetamine class. MDMA is a popular recreational drug due to its euphoric and empathogenic effects. However, the use of MDMA for recreational purposes is illegal in most countries. Despite its illegal status, MDMA has been studied extensively for its potential therapeutic applications.

作用机制

MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, while dopamine and norepinephrine are involved in reward and motivation. The increased release of these neurotransmitters leads to the euphoric and empathogenic effects of MDMA.

Biochemical and Physiological Effects:

MDMA has several biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and dehydration. MDMA can also cause neurotoxicity, particularly in the serotonergic system. Long-term use of MDMA can lead to cognitive deficits, memory impairment, and mood disorders.

实验室实验的优点和局限性

MDMA has several advantages and limitations for lab experiments. MDMA is a potent serotonin releaser, making it a useful tool for studying the serotonergic system. MDMA can also be used to study the effects of serotonin on behavior and cognition. However, the use of MDMA in lab experiments is limited by its neurotoxicity and potential for abuse.

未来方向

There are several future directions for MDMA research. One area of research is the development of MDMA-based therapies for PTSD and anxiety disorders. Another area of research is the development of safer and more effective MDMA analogs that have fewer side effects and greater therapeutic potential. Additionally, there is a need for further research into the long-term effects of MDMA use on the brain and behavior.

合成方法

MDMA can be synthesized through several methods, including the Leuckart-Wallach reaction, the Wacker process, and the reductive amination of safrole. The Leuckart-Wallach reaction is the most common method used for MDMA synthesis. The reaction involves the condensation of 3,4-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-onexyphenyl-2-propanone (MDP2P) with ammonium formate and formic acid. The resulting product is MDMA.

科学研究应用

MDMA has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders. MDMA has been shown to increase empathy, reduce fear, and enhance communication, which may help individuals with PTSD and anxiety disorders overcome their symptoms. MDMA has also been studied for its potential use in couples therapy, as it may enhance emotional bonding and communication between partners.

属性

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-15-7-4-12(9-17(15)21-2)3-6-14(19)13-5-8-16-18(10-13)23-11-22-16/h3-10H,11H2,1-2H3/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMKKMHAXFYCRV-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419336 | |

| Record name | NSC655441 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

CAS RN |

88775-45-5 | |

| Record name | NSC156626 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC655441 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)

![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)

![3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5910355.png)

![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)

![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)

![2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5910397.png)